molecular formula C15H20FNO3S B2935998 (1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2310152-90-8

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2935998
CAS No.: 2310152-90-8
M. Wt: 313.39
InChI Key: ZCEHQESLYIYLFS-UHFFFAOYSA-N
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Description

The compound “(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane” is a bicyclic sulfonamide derivative characterized by a rigid 8-azabicyclo[3.2.1]octane core. Its structure includes a 3-methoxy substituent on the bicyclo ring and a sulfonyl group linked to a 3-fluorobenzyl moiety. This compound belongs to a broader class of azabicyclo[3.2.1]octane sulfonamides, which are explored for their pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

8-[(3-fluorophenyl)methylsulfonyl]-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-20-15-8-13-5-6-14(9-15)17(13)21(18,19)10-11-3-2-4-12(16)7-11/h2-4,7,13-15H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEHQESLYIYLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a compound of interest due to its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula: C₁₄H₁₈FNO₂S
  • Molecular Weight: 283.36 g/mol

The structure features a bicyclic framework with a sulfonyl group and a methoxy substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects: The sulfonyl group appears to enhance the compound's ability to modulate inflammatory responses in various biological models.
  • Neuroprotective Properties: There is emerging evidence that this compound may provide neuroprotection in models of neurodegenerative diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: The sulfonyl group may act as a reversible inhibitor for certain enzymes involved in inflammation and cancer cell proliferation.
  • Receptor Modulation: The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways and providing neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Key Research Findings

Study ReferenceBiological ActivityMethodologyKey Findings
AntitumorIn vitro assays on cancer cell linesSignificant reduction in cell viability at concentrations >10 µM
Anti-inflammatoryAnimal model of acute inflammationDecreased levels of pro-inflammatory cytokines
NeuroprotectionIn vivo model of neurodegenerationImproved cognitive function and reduced neuronal apoptosis

Comparison with Similar Compounds

Table 1: Key Structural Variations in Azabicyclo[3.2.1]octane Sulfonamides

Compound Name Substituent on Bicyclo Ring Sulfonyl Group Modification Molecular Weight Key Findings
(1R,5S)-8-((3-Fluorobenzyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane 3-methoxy 3-Fluorobenzyl ~399.42 g/mol Enhanced metabolic stability due to fluorine substitution
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane 3-phenoxy 3,5-Dimethylpyrazole ~407.48 g/mol Improved solubility; pyrazole sulfonamide enhances binding affinity
Rac-(4-(((1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoyl)glycine 3-phenyl Benzoyl glycine ~442.50 g/mol Carboxylic acid group introduced for ionic interactions with targets
(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride 3-methoxy None (protonated amine) ~177.67 g/mol Simplified structure used as a synthetic intermediate
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 3-ketone 2-Fluoro-4-nitrophenyl ~272.25 g/mol Nitro group introduces redox activity; ketone alters ring conformation

Key Structural and Functional Differences

Substituent Effects on the Bicyclo Ring

  • 3-Methoxy vs.
  • 3-Phenyl vs. 3-Ketone : Substitution with phenyl (e.g., in ) increases hydrophobicity, while ketone derivatives () introduce polarity and conformational rigidity.

Sulfonyl Group Modifications

  • Fluorinated Aryl vs. Heterocyclic Sulfonamides: The 3-fluorobenzyl sulfonyl group in the target compound offers metabolic resistance compared to non-fluorinated analogues (e.g., pyrazole sulfonamides in ). Fluorine’s electron-withdrawing effect enhances stability against oxidative degradation .
  • Glycine-Linked Sulfonamides : Compounds like rac-4-(((1R,3R,5S)-3-phenyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoyl glycine () introduce carboxylate groups for ionic interactions, useful in targeting charged binding pockets .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form of 3-methoxy analogues () improves aqueous solubility compared to neutral sulfonamides.
  • Metabolic Stability: Plasma stability studies () suggest fluorinated derivatives like the target compound resist CYP450-mediated oxidation better than non-fluorinated counterparts.

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